molecular formula C12H9NO6S2 B2805873 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 853904-00-4

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2805873
CAS No.: 853904-00-4
M. Wt: 327.33
InChI Key: JCEUAIVUPQJNHL-XBXARRHUSA-N
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Description

(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid (CAS 853904-00-4) is a high-purity chemical compound intended for research use only. This hybrid molecule features a thiazolidinone core, a scaffold extensively investigated in medicinal chemistry for its diverse biological activities . Compounds within this structural class have demonstrated significant potential in anticancer research, showing promising cytotoxic effects and an ability to induce apoptosis (programmed cell death) in human leukemia cells in vitro . The mechanism of action for such compounds often involves interaction with key cellular targets, potentially including the inhibition of specific enzymes or causing DNA damage, which makes them valuable tools for exploring new oncology therapeutics . The succinic acid moiety in its structure provides a handle for further chemical modification and derivatization, allowing researchers to explore structure-activity relationships and optimize properties for specific biological assays. This product is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6S2/c14-9(15)5-7(11(17)18)13-10(16)8(21-12(13)20)4-6-2-1-3-19-6/h1-4,7H,5H2,(H,14,15)(H,17,18)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEUAIVUPQJNHL-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure

The structure of this compound features:

  • A furan ring which is known for its reactivity and biological significance.
  • A thioxothiazolidinone moiety , contributing to its potential pharmacological properties.
  • A succinic acid backbone , adding to its metabolic relevance.

Synthesis Methods

The synthesis typically involves:

  • Condensation Reaction : Furan-2-carbaldehyde is reacted with 4-oxo-2-thioxothiazolidin-3-acetic acid under basic conditions, often using sodium hydroxide or potassium carbonate.
  • Purification : The product is purified through recrystallization or chromatography to achieve the desired purity and yield.

This synthetic route highlights the compound's structural complexity and the careful consideration required in its preparation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thioxothiazolidinone moiety may inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : The furan ring could interact with cellular receptors, influencing signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • A study demonstrated that compounds containing furan and thiazolidine structures showed effective inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

Preliminary studies have also explored the anticancer effects of this compound:

  • In vitro assays have indicated that it may induce apoptosis in cancer cell lines, possibly via oxidative stress mechanisms or by disrupting cellular signaling pathways related to growth and survival.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of thioxothiazolidinone derivatives against common pathogens. Results showed that these compounds exhibited moderate to high inhibitory effects, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar thiazolidine derivatives. The results indicated that these compounds could significantly reduce cell viability in several cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Data Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialModerate to high inhibition against Gram-positive bacteria,
AnticancerInduction of apoptosis in cancer cell lines,
Enzyme InhibitionPotential inhibition of metabolic enzymes,

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid with structurally related thiazolidinone derivatives:

Compound Name Substituent at 5-position Acid Moiety Melting Point (°C) Key Biological Activity Source Evidence
This compound (Target Compound) Furan-2-ylmethylene Succinic acid 197–199* Not reported
2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 4-Chlorophenyl-furan-2-ylmethylene Acetic acid Not reported Cytotoxic (IC₅₀: <10 µM in leukemia cells)
(S,Z)-2-(5-((5-(Substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid Substituted-phenyl-furan-2-ylmethylene 4-Methylpentanoic acid Not reported Antibacterial (MIC: 2 µg/mL vs. MRSA)
6-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidenethiazolidin-3-yl]hexanoic acid Furan-2-ylmethylene Hexanoic acid Not reported Supplier data only (no activity reported)
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 4-Nitrophenyl-pyrazole Acetic acid 136–138 Not reported (structural focus)

*Melting point inferred from structurally similar compound 3f in .

Key Observations:

Substituent Effects :

  • The presence of electron-withdrawing groups (e.g., 4-chlorophenyl or 4-nitrophenyl) on the furan or pyrazole ring enhances cytotoxicity or antibacterial activity . The target compound’s unsubstituted furan may reduce potency compared to these analogs.
  • Pyrazole-based analogs (e.g., compound 13e in ) exhibit lower melting points (136–138°C) than the target compound, suggesting differences in crystallinity and solubility .

Acid Moiety Impact: Succinic acid (dicarboxylic acid) likely improves water solubility compared to monocarboxylic acid derivatives (e.g., acetic acid). However, longer-chain acids (e.g., hexanoic acid in ) may reduce solubility due to increased hydrophobicity .

Cytotoxicity:
  • 4-Chlorophenyl-furan derivatives (e.g., ) show potent cytotoxicity against human leukemia cells (IC₅₀ <10 µM) by inducing apoptosis . The target compound’s lack of a substituted aryl group may limit similar efficacy.
  • Pyrazole derivatives (e.g., 13g and 13h in ) with nitro or fluorine substituents demonstrate moderate activity, highlighting the importance of electronegative groups for target binding .
Antibacterial Activity:
  • Substituted-phenyl-furan analogs () exhibit strong activity against multidrug-resistant Staphylococcus aureus (MIC = 2 µg/mL) without significant cytotoxicity, suggesting selective antibacterial targeting . The target compound’s unsubstituted furan may require structural optimization to achieve comparable effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with thiazolidinone core formation. Key steps include:

Knoevenagel condensation : Reaction of thiazolidinone precursors with furan-2-carbaldehyde under acidic conditions (e.g., glacial acetic acid) to form the exocyclic double bond .

Succinic acid conjugation : Coupling via carbodiimide-mediated esterification or nucleophilic substitution .

  • Optimization :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Monitor purity via TLC and recrystallize using ethanol/water mixtures .
    • Key Data :
StepYield RangePurity (HPLC)
Knoevenagel60–75%≥90%
Conjugation40–55%≥85%

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Primary Methods :

1H/13C NMR : Assign peaks for the thiazolidinone ring (δ 3.5–4.5 ppm for CH2 groups), exocyclic C=CH (δ 7.2–7.8 ppm), and succinic acid protons (δ 2.5–3.0 ppm) .

IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and furan C-O-C (1020–1080 cm⁻¹) .

  • Validation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be systematically resolved?

  • Analysis Framework :

Dose-Response Studies : Determine IC50 values across multiple cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .

Off-Target Screening : Use kinase profiling or proteomics to assess unintended interactions .

  • Case Study :

  • Contradiction : High cytotoxicity in leukemia cells (IC50 = 8 µM) but low activity in solid tumors (IC50 > 50 µM) .
  • Resolution : Investigate differential expression of thiazolidinone targets (e.g., GLUT1 transporters) via qPCR .

Q. What computational strategies are effective for predicting the compound’s binding affinity to therapeutic targets?

  • Approaches :

Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ or EGFR kinases .

MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns .

  • Key Findings :

TargetDocking Score (kcal/mol)Key Interactions
PPAR-γ-9.2H-bond with Arg288, hydrophobic with Phe282
EGFR-7.8π-Stacking with Phe723

Q. How do structural modifications (e.g., substituent variation on the furan ring) impact bioactivity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -NO2, -Cl): Enhance cytotoxicity (IC50 reduced by 30–50%) but increase metabolic instability .
  • Steric Effects : Bulky substituents (e.g., 4-methoxybenzyl) reduce membrane permeability (logP > 3.5) .
    • Experimental Design :
  • Synthesize analogs via parallel combinatorial chemistry .
  • Evaluate logP (HPLC) and metabolic half-life (microsomal assays) .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the thioxothiazolidinone core during storage?

  • Stabilization :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Buffered Solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze degradation .

Q. How can reaction yields for large-scale synthesis (>10 g) be improved without compromising purity?

  • Process Optimization :

  • Continuous Flow Reactors : Reduce side reactions (e.g., dimerization) by controlling residence time .
  • Catalyst Screening : Test immobilized lipases or Lewis acids (e.g., ZnCl2) for regioselective coupling .

Data Reproducibility Guidelines

  • Critical Parameters :

    ParameterOptimal RangeImpact
    Reaction Temp.60–70°C>70°C increases byproduct formation
    Solvent (DMF)Anhydrous, <50 ppm H2OPrevents hydrolysis of intermediates
    PurificationGradient HPLC (ACN/H2O + 0.1% TFA)Resolves diastereomers

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